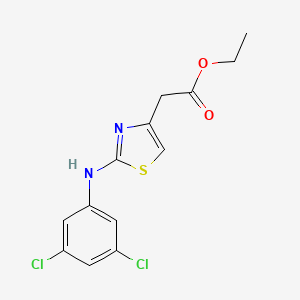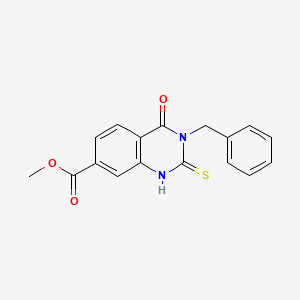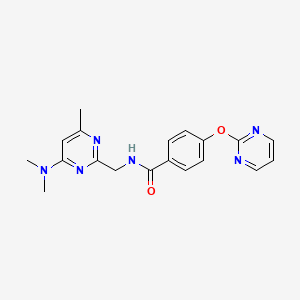
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is an organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are known for their stability and diverse range of applications in medicinal chemistry, material science, and other industrial processes. The unique structure of this compound, incorporating pyrimidine and benzamide moieties, contributes to its significant biochemical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide typically involves the reaction of 4-(pyrimidin-2-yloxy)benzoic acid with 4-(dimethylamino)-6-methylpyrimidine. The reaction is often catalyzed by coupling reagents such as carbodiimides, under an inert atmosphere to prevent oxidation or other side reactions. The mixture is usually refluxed in an organic solvent like dichloromethane or dimethylformamide for several hours to achieve complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for a more efficient reaction process by providing better control over reaction parameters such as temperature, pressure, and reactant concentration. The use of automated systems in flow chemistry also minimizes human error and increases the overall yield and purity of the final product.
化学反应分析
Types of Reactions: N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the compound, particularly at the pyrimidine moiety.
Substitution: It readily undergoes nucleophilic substitution reactions, especially at the dimethylamino group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions: The typical reagents and conditions used in these reactions include:
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed: The primary products depend on the type of reaction:
Oxidation: this compound oxide.
Reduction: Reduced derivatives, such as tetrahydropyrimidine analogs.
Substitution: Alkylated or acylated products, such as N-alkyl- or N-acyl-benzamide derivatives.
科学研究应用
Chemistry: In chemistry, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is used as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for diverse functionalization, enabling the creation of various derivatives for specialized applications.
Biology: In biological research, this compound is often used as a probe to study enzyme-substrate interactions, particularly those involving pyrimidine-based enzymes. Its structural similarity to naturally occurring nucleotides makes it a valuable tool for investigating DNA and RNA synthesis processes.
Medicine: Medically, derivatives of this compound are studied for their potential therapeutic properties. These include anticancer, antiviral, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: Industrially, the compound is used in the synthesis of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for high-performance applications, including electronics and aerospace industries.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. The mechanism often involves binding to the active site of the enzyme or receptor, thereby inhibiting or modulating its activity. In medicinal chemistry, this mechanism is exploited to develop drugs that can selectively target disease-related pathways.
相似化合物的比较
Similar Compounds:
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(phenyl)benzamide
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyridin-2-yloxy)benzamide
Uniqueness: Compared to similar compounds, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide stands out due to its dual pyrimidine and benzamide structure, which provides a broader range of reactivity and potential applications. This uniqueness makes it an attractive candidate for research and industrial applications.
There you have it! Quite the journey through chemistry. Any particular part you want to dive deeper into?
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-13-11-17(25(2)3)24-16(23-13)12-22-18(26)14-5-7-15(8-6-14)27-19-20-9-4-10-21-19/h4-11H,12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSMTUOVCQCACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
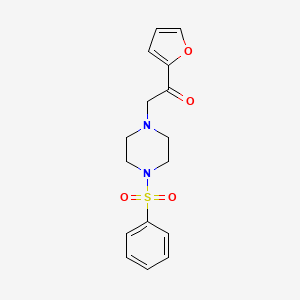
![2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519578.png)
![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/new.no-structure.jpg)
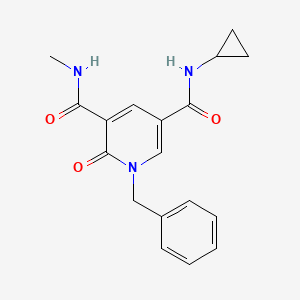
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519582.png)
![6-{[(2,5-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2519583.png)
![2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2519584.png)
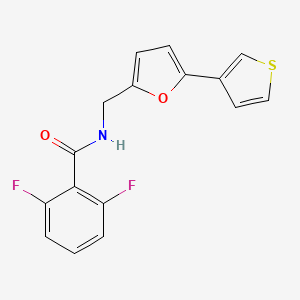
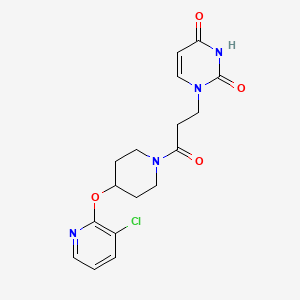
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2519591.png)
![benzyl 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate](/img/structure/B2519592.png)
